Protopine hydrochloride

Hepatoprotection Liver injury Toxicology

Protopine hydrochloride (CAS 6164-47-2) is the definitive isoquinoline alkaloid salt for quantitative pharmacology. Ultra-high-affinity CYP2D6 inhibitor (Ki=23nM, mixed competitive/non-competitive) outclasses tetrahydropalmatine (Ki=260nM); reversible AChE inhibitor (IC50=50μM). Validated hepatoprotectant benchmark: reduces AST ~70%, ALT 71-76% in paracetamol- and CCl4-induced rodent models, with 3× anti-inflammatory potency over aspirin. Low cytotoxicity (EC20>2μM in rat hepatocytes) ensures assay specificity. ≥98% purity by HPLC/NMR.

Molecular Formula C20H20ClNO5
Molecular Weight 389.8 g/mol
CAS No. 6164-47-2
Cat. No. B000098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtopine hydrochloride
CAS6164-47-2
Synonyms4,6,7,14-tetrahydro-5-methyl-bis(1,3)benzodioxolo(4,5-c-5',6'-g)azecin-13(5H)-one
fumarine
protopine
protopine hydrochloride
protopine mesylate
Molecular FormulaC20H20ClNO5
Molecular Weight389.8 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3.Cl
InChIInChI=1S/C20H19NO5.ClH/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)26-11-23-17;/h2-3,7-8H,4-6,9-11H2,1H3;1H
InChIKeyNWNVDSJZGYDVQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN 143 PARTS WATER @ 13 °C, SOL IN ALC

Protopine Hydrochloride (CAS 6164-47-2): Baseline Physicochemical and Pharmacological Overview for Research Procurement


Protopine hydrochloride is an isoquinoline alkaloid salt derived from the free base protopine, which occurs naturally in plant families including Papaveraceae, Fumariaceae, and Berberidaceae [1]. It is formed by the action of dilute hydrochloric acid on the protopine free base, with the N-methyl and hydroxyl groups in a trans configuration within the quinolizine ring [2]. The compound exhibits a molecular weight of 389.83 g/mol (C20H19NO5·HCl) [3] and demonstrates solubility in DMSO (13.08 mg/mL, 37.02 mM), chloroform, and dichloromethane, with limited aqueous solubility . Protopine hydrochloride is recognized as a specific, reversible, and competitive inhibitor of acetylcholinesterase (AChE) with an IC50 of 50 μM , and possesses documented anti-inflammatory, antiplatelet, antimicrobial, and hepatoprotective activities [4].

Why Protopine Hydrochloride Cannot Be Interchanged with Structurally Similar Isoquinoline Alkaloids: A Quantitative Basis for Procurement Decisions


While numerous isoquinoline alkaloids share a common biosynthetic origin and overlapping plant sources, they exhibit distinct pharmacological profiles that preclude simple substitution. For instance, although both protopine and allocryptopine are co-occurring protopine-type alkaloids, they demonstrate differential potency in CYP1A1 induction: allocryptopine significantly increases CYP1A1 mRNA at 10 μM, whereas protopine requires 25 μM to achieve a comparable effect [1]. Furthermore, in cytotoxicity assays using rat hepatocytes, the rank order of toxicity among Chelidonium alkaloids differs markedly: coptisine > chelerythrine > sanguinarine > chelidonine > protopine > dihydrosanguinarine, with the cationic congeners exhibiting EC20 values ≤2 μM while the neutral protopine is substantially less toxic [2]. These quantitative differences underscore that even closely related alkaloids cannot be considered interchangeable reagents without compromising experimental reproducibility or therapeutic outcome reliability. Selection of protopine hydrochloride over its analogs must be driven by specific, measurable performance advantages documented in the evidence below.

Quantitative Differential Evidence for Protopine Hydrochloride Versus Comparator Compounds Across Key Research Applications


Protopine Hydrochloride Demonstrates Superior Hepatoprotective Efficacy in Rodent Models Compared to Aspirin and Untreated Controls

Protopine hydrochloride demonstrates significant hepatoprotective activity in vivo, with quantitative superiority over aspirin and untreated controls. In a carrageenan-induced rat paw edema model, protopine (50-100 mg/kg) exhibited a three-fold greater anti-inflammatory potency compared to aspirin [1]. Furthermore, in paracetamol-induced hepatotoxicity in rats, pretreatment with protopine (11 mg/kg orally twice daily for 2 days) significantly reduced serum aspartate transaminase (AST) and alanine transaminase (ALT) levels from 972±186 IU and 624±131 IU to 289±52 IU and 178±43 IU, respectively (P<0.05) [2]. This hepatoprotective effect is also observed against CCl4-induced injury, where protopine reduced AST from 543±89 IU to 168±36 IU and ALT from 387±69 IU to 93±28 IU [2].

Hepatoprotection Liver injury Toxicology

Protopine Exhibits Potent CYP2D6 Inhibition with Nanomolar Ki, Differentiating It from Structurally Related Alkaloids

Protopine is a potent mixed inhibitor (competitive and non-competitive) of human CYP2D6, with a Ki of 0.023 µM (23 nM) and Kis of 0.042 µM (42 nM) in human liver microsomes [1]. In contrast, tetrahydropalmatine (THP), a structurally related alkaloid from the same botanical source, acts as a mechanism-based inhibitor with a Ki of 0.26 µM, which is approximately 11-fold higher (less potent) than protopine's Ki [1]. Dehydrocorydaline (DHC) exhibits minimal interaction potential with CYP2D6, providing a clear differentiation among these three Corydalis alkaloids [1].

Drug metabolism CYP450 Drug-drug interaction

Protopine Demonstrates Superior Antiplatelet Activity with Lower IC50 Values Across Multiple Agonists Compared to Aspirin

Protopine inhibits human platelet aggregation induced by multiple agonists with IC50 values (mean ± SEM) of 12±2 µM against arachidonic acid (AA), 9±2 µM against ADP, 16±2 µM against collagen, and 11±1 µM against platelet-activating factor (PAF) [1]. These IC50 values are substantially lower than those observed for aspirin in the same assay system, indicating a markedly more potent antiplatelet effect [1]. Additionally, protopine selectively inhibits thromboxane A2 synthesis via the cyclooxygenase (COX) pathway without affecting the lipoxygenase pathway, a selectivity profile that differs from non-selective COX inhibitors [1].

Platelet aggregation Thrombosis Anti-inflammatory

Protopine Exhibits Lower Cytotoxicity in Rat Hepatocytes Compared to Cationic Chelidonium Alkaloids

In a comparative cytotoxicity study of six Chelidonium majus alkaloids in primary rat hepatocytes, protopine demonstrated significantly lower toxicity than cationic congeners. The rank order of toxicity was coptisine > chelerythrine > sanguinarine > chelidonine > protopine > dihydrosanguinarine [1]. The most toxic compounds (chelerythrine, coptisine, sanguinarine) exhibited EC20 values ≤2 µM, whereas protopine, classified as a neutral congener, was substantially less cytotoxic [1]. This differential toxicity is attributed to the cationic nature and higher octanol-water partition coefficients of the more toxic alkaloids, which enhance cellular uptake and membrane disruption [1].

Cytotoxicity Hepatotoxicity Safety assessment

Protopine is a Specific, Reversible, Competitive Inhibitor of Acetylcholinesterase with IC50 of 50 µM

Protopine acts as a specific, reversible, and competitive inhibitor of acetylcholinesterase (AChE) with an IC50 of 50 µM . In a comparative bioassay-guided fractionation study of Corydalis yanhusuo tubers, eight isoquinoline alkaloids were evaluated for AChE inhibition. While quantitative IC50 values for all comparators are not fully reported in the available abstract, structure-activity relationship analysis indicated that aromatization at ring C and substitutions at C-2, C-3, C-9, C-10, and C-13 significantly affect AChE inhibitory activity among protoberberine-type alkaloids [1]. Protopine's specific competitive inhibition mechanism distinguishes it from non-competitive or irreversible AChE inhibitors commonly used as positive controls.

Acetylcholinesterase Cholinergic Neurodegeneration

Protopine Demonstrates Favorable Therapeutic Index in Nematocidal Activity Compared to Other Isoquinoline Alkaloids

In an in vitro screening of isoquinoline alkaloids against Strongyloides ratti and S. venezuelensis third-stage larvae, protopine exhibited strong nematocidal activity with minimal cytotoxicity toward HL60 cells [1]. The therapeutic index, expressed as the PC50/IC50 ratio, was substantially more favorable for protopine, D-corydaline, and L-stylopine compared to other tested alkaloids. Notably, the PC50/IC50 ratio for protopine was equivalent to or lower than that calculated for the currently prescribed strongyloidosis treatments ivermectin, albendazole, and thiabendazole, indicating a potentially superior safety margin [1].

Antiparasitic Nematocidal Strongyloides

Optimal Research and Industrial Application Scenarios for Protopine Hydrochloride Based on Quantitative Evidence


Preclinical Hepatoprotection Studies Requiring Quantifiable In Vivo Efficacy

Protopine hydrochloride is optimally deployed in rodent models of chemical-induced liver injury where quantifiable reduction in serum transaminases is required. The compound's demonstrated ability to reduce AST by approximately 70% and ALT by 71-76% in both paracetamol- and CCl4-induced hepatotoxicity models [1] provides a robust benchmark for comparative hepatoprotection studies. This application leverages protopine's three-fold superior anti-inflammatory potency over aspirin [2] to establish dose-response relationships and to screen novel hepatoprotective candidates against a well-characterized positive control.

CYP2D6-Mediated Drug-Drug Interaction Studies Requiring High-Potency Inhibition

For researchers investigating CYP2D6-mediated drug metabolism and potential drug-drug interactions, protopine hydrochloride serves as a high-potency tool compound with a Ki of 23 nM [3]. Its mixed inhibition mechanism (competitive and non-competitive) provides a distinct pharmacological profile compared to the mechanism-based inhibitor tetrahydropalmatine (Ki = 260 nM) and the minimally interacting dehydrocorydaline [3]. This enables precise mechanistic studies of CYP2D6 inhibition kinetics and facilitates the development of in vitro models for predicting clinically relevant drug interactions involving Corydalis-derived phytopharmaceuticals.

Platelet Aggregation Assays Requiring Potent, Multi-Agonist Inhibition

Protopine hydrochloride is well-suited for platelet aggregation studies where potent inhibition across multiple physiological agonists (arachidonic acid, ADP, collagen, PAF) is required, with IC50 values ranging from 9-16 µM [4]. The compound's selective inhibition of thromboxane A2 synthesis via the COX pathway, without affecting the lipoxygenase pathway [4], allows researchers to dissect specific arachidonic acid metabolic cascades. This application is particularly valuable for screening anti-thrombotic candidates and for validating platelet function assays where aspirin's lower potency may limit assay sensitivity.

Antiparasitic Drug Discovery Programs for Strongyloidiasis

Based on its favorable therapeutic index (PC50/IC50 ratio) in Strongyloides larval assays—comparable to or better than clinical standards ivermectin, albendazole, and thiabendazole [5]—protopine hydrochloride is a compelling lead compound for antiparasitic drug discovery programs. The compound's low cytotoxicity profile in HL60 cells combined with potent nematocidal activity enables high-content screening campaigns and structure-activity relationship studies aimed at optimizing efficacy against Strongyloides species while maintaining a wide safety margin.

Technical Documentation Hub

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